Uridine, 5-(2-amino-2-oxoethyl)-

Description

Nomenclature and Chemical Identity of Uridine (B1682114), 5-(2-amino-2-oxoethyl)-

Synonyms and Structural Relationship to Uridine

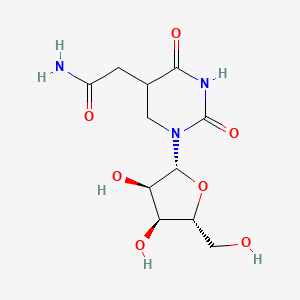

Uridine, 5-(2-amino-2-oxoethyl)- is known by several synonyms, which are often used interchangeably in scientific literature. The most common of these is 5-Carbamoylmethyluridine (ncm5U) nih.govresearchgate.net. Other designations include 5-Uridinacetamide and 5-Cbmu bioglyco.com. Chemically, its systematic IUPAC name is 2-[1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide bioglyco.com.

Structurally, Uridine, 5-(2-amino-2-oxoethyl)- is a derivative of the canonical ribonucleoside, uridine nih.govwikipedia.org. The core structure consists of a uracil (B121893) base attached to a ribose sugar via a β-N1-glycosidic bond wikipedia.org. The modification that distinguishes it from uridine is the presence of a 2-amino-2-oxoethyl (or carbamoylmethyl) group attached to the 5th carbon of the uracil ring nih.govbioglyco.com. This side chain enhances its biological activity through the presence of both amino and carboxyl groups bioglyco.com.

| Attribute | Information | Source |

|---|---|---|

| Systematic IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | bioglyco.com |

| Common Synonyms | 5-Carbamoylmethyluridine (ncm5U), 5-Uridinacetamide, 5-Cbmu | nih.govresearchgate.netbioglyco.com |

| Molecular Formula | C11H15N3O7 | bioglyco.com |

| Molecular Weight | 301.25 g/mol | bioglyco.com |

Classification as a Modified Ribonucleoside

Uridine, 5-(2-amino-2-oxoethyl)- is classified as a modified ribonucleoside researchgate.net. Ribonucleosides are the fundamental building blocks of RNA, consisting of a ribose sugar linked to a nucleobase. While the four canonical ribonucleosides are adenosine, guanosine, cytidine, and uridine, numerous post-transcriptional modifications give rise to a vast array of modified nucleosides nih.gov. These modifications can range from simple additions like methylation to more complex alterations involving the attachment of amino acids or other functional groups nih.gov. Uridine, 5-(2-amino-2-oxoethyl)- falls into this latter category, being a uracil-containing ribonucleoside that has been enzymatically altered after its incorporation into an RNA molecule.

Historical Context of Modified Nucleoside Research

The field of modified nucleoside research dates back to the mid-20th century. A pivotal moment was the discovery of pseudouridine in 1957, which was identified as the "fifth nucleotide" in yeast RNA nih.gov. This finding challenged the prevailing view of RNA as a simple polymer composed of only four basic units.

Subsequent research, particularly in the 1960s, led to the identification of numerous other modified nucleosides, with much of the early work focusing on transfer RNA (tRNA) due to its relative abundance and stability ias.ac.in. The pioneering work of researchers like D.B. Dunn and R.H. Hall was instrumental in characterizing various methylated nucleosides ias.ac.in. A landmark achievement was the complete sequencing of yeast tRNAAla in 1964 by Holley and his colleagues, which not only revealed the primary structure of a tRNA molecule but also pinpointed the specific locations of its modified nucleosides ias.ac.in. This demonstrated that these modifications were not random occurrences but rather integral components of the tRNA structure. The discovery of inosine in the anticodon of tRNA suggested its crucial role in the wobble base pairing, a concept later solidified by Crick ias.ac.in. These early discoveries laid the foundation for our current understanding of the diverse roles that modified nucleosides play in biological systems.

Significance of Modified Uridines in Biological Systems

Modified uridines, including Uridine, 5-(2-amino-2-oxoethyl)-, are of particular significance in biological systems, primarily due to their prevalence and functional importance in tRNA. These modifications are crucial for ensuring the proper folding, stability, and function of tRNA molecules researchgate.net.

Modified uridines located in the anticodon loop of tRNA are especially critical for the accuracy and efficiency of protein synthesis researchgate.net. They contribute to the correct decoding of messenger RNA (mRNA) codons by the ribosome researchgate.net. For instance, the modification at the "wobble" position (the first nucleotide of the anticodon) can influence the codon recognition properties of the tRNA. The presence of 5-Carbamoylmethyluridine in the anticodon may limit the "wobble" capacity of the tRNA molecule, potentially enforcing a stricter codon-anticodon pairing nih.gov.

| Function | Description | Source |

|---|---|---|

| Stabilizing tRNA Structure | Modifications contribute to the correct folding and stability of the L-shaped three-dimensional structure of tRNA. | researchgate.netmdpi.com |

| Ensuring Accurate Decoding | Modifications in the anticodon loop, particularly at the wobble position, are crucial for the correct recognition of mRNA codons. | researchgate.net |

| Modulating Codon Recognition | The presence of specific modified uridines can restrict or expand the range of codons a tRNA can recognize. | nih.gov |

| Facilitating Ribosomal Interactions | The overall structure of tRNA, influenced by modifications, is essential for its proper binding to the ribosome during protein synthesis. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O7 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]acetamide |

InChI |

InChI=1S/C11H17N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h4-5,7-8,10,15,17-18H,1-3H2,(H2,12,16)(H,13,19,20)/t4?,5-,7-,8-,10-/m1/s1 |

InChI Key |

FBSFBPYXRRYOED-ZZRBTMBGSA-N |

Isomeric SMILES |

C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N |

Canonical SMILES |

C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |

Origin of Product |

United States |

Occurrence and Distribution of Uridine, 5 2 Amino 2 Oxoethyl in Biological Systems

Natural Occurrence of Uridine (B1682114), 5-(2-amino-2-oxoethyl)- and Related Modified Uridines

Uridine, 5-(2-amino-2-oxoethyl)- (ncm5U) is a naturally occurring post-transcriptional modification found in RNA. genesilico.pl It is one of several related modifications occurring at the C5 position of uridine, which are crucial for the proper function of the translational machinery. nih.gov The biosynthesis of ncm5U is a complex, multi-step enzymatic process. A key player in this pathway is the highly conserved Elongator complex, a multi-subunit protein assembly. nih.govresearchgate.net The Elongator complex is responsible for the initial modification of uridine at the wobble position of transfer RNA (tRNA), which is a precursor for ncm5U and other related modifications. nih.govresearchgate.net

This initial modification, the formation of a 5-carboxymethyluridine (cm5U) intermediate, is subsequently converted to ncm5U. researchgate.net Other related modified uridines include 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), which are also synthesized from the cm5U intermediate through the action of other specific enzymes. researchgate.netresearchgate.net The presence and specific type of these C5-uridine modifications can vary depending on the specific tRNA and the organism. researchgate.net The detection of 5-carbamoylmethyluridine in human urine suggests it is a product of metabolic processes. nih.gov

Distribution within RNA Molecules

The presence of Uridine, 5-(2-amino-2-oxoethyl)- and its related modifications is most prominently documented in transfer RNA (tRNA), where it plays a critical role in decoding messenger RNA (mRNA) codons during protein synthesis. nih.gov

Transfer RNA (tRNA) Localization

Uridine, 5-(2-amino-2-oxoethyl)- is predominantly found at the wobble position (position 34) of the anticodon loop of specific tRNAs. nih.govresearchgate.net This position is critical for the accurate recognition of codons on mRNA. The presence of ncm5U at this position influences the decoding properties of the tRNA, ensuring the correct amino acid is incorporated into the growing polypeptide chain. nih.gov In the yeast Saccharomyces cerevisiae, for instance, ncm5U is present in six different tRNA species. researchgate.net The modification helps to stabilize the codon-anticodon interaction, particularly for codons that would otherwise be read inefficiently or inaccurately. nih.gov

| Modification | Common Name | Typical Location in tRNA | Function |

|---|---|---|---|

| Uridine, 5-(2-amino-2-oxoethyl)- | 5-carbamoylmethyluridine (ncm5U) | Wobble position (U34) of the anticodon loop | Enhances decoding efficiency and accuracy |

| 5-methoxycarbonylmethyluridine | mcm5U | Wobble position (U34) of the anticodon loop | Modulates codon recognition |

| 5-methoxycarbonylmethyl-2-thiouridine | mcm5s2U | Wobble position (U34) of the anticodon loop | Restricts wobble pairing, increasing decoding fidelity |

Ribosomal RNA (rRNA) Localization

Currently, there is no direct evidence in the scientific literature to suggest the presence of Uridine, 5-(2-amino-2-oxoethyl)- as a natural modification within ribosomal RNA (rRNA). While rRNA is known to contain a variety of modified nucleosides that are essential for ribosome structure and function, ncm5U has not been identified as one of them. Databases of RNA modifications, such as Modomics, list tRNA as the primary location for ncm5U. genesilico.pl

Messenger RNA (mRNA) Localization

Similar to rRNA, there are no significant reports of Uridine, 5-(2-amino-2-oxoethyl)- being a natural component of messenger RNA (mRNA). The focus of research on ncm5U has been overwhelmingly on its role in tRNA and translation.

Small Nuclear RNA (snRNA) and Other RNA Species

The occurrence of Uridine, 5-(2-amino-2-oxoethyl)- in small nuclear RNA (snRNA) or other non-coding RNA species has not been documented. While snRNAs are known to contain modified nucleotides that are important for their function in pre-mRNA splicing, ncm5U is not among the modifications that have been characterized in these molecules.

Phylogenetic Conservation and Variation of Uridine, 5-(2-amino-2-oxoethyl)- Modification

The enzymatic pathway responsible for the synthesis of Uridine, 5-(2-amino-2-oxoethyl)- and related wobble uridine modifications is highly conserved across all three domains of life: Bacteria, Archaea, and Eukarya. nih.gov This broad phylogenetic distribution underscores the fundamental importance of this modification in ensuring the fidelity and efficiency of protein synthesis. The core machinery, particularly the Elongator complex, is found in a wide range of organisms, from yeast to humans. nih.govnih.gov

While the core pathway is conserved, variations in the final modification products exist. For example, in the bacterium Escherichia coli, derivatives of 5-hydroxyuridine (B57132) are common, whereas in eukaryotes, ncm5U and mcm5U are prevalent. nih.gov The specific set of tRNAs that are modified with ncm5U can also differ between species, reflecting the co-evolution of the genetic code, tRNA populations, and the modification machinery. researchgate.net

| Domain of Life | Presence of Elongator Complex | Presence of ncm5U or Related Modifications | Significance |

|---|---|---|---|

| Eukarya | Yes | Widespread (e.g., yeast, humans) | Essential for proper translation and linked to various cellular processes. nih.gov |

| Bacteria | Yes | Present, with some variations in the final modified structure. nih.gov | Crucial for accurate decoding of specific codons. |

| Archaea | Yes | Present | Indicates a fundamental and ancient role in translation. |

Presence of Uridine Metabolites Across Different Organisms and Tissues

Scientific investigations have confirmed the existence of Uridine, 5-(2-amino-2-oxoethyl)- in various biological contexts, ranging from single-celled organisms to complex mammals, including humans. Its distribution, however, is not uniform and appears to be dependent on the specific organism, tissue type, and even the cellular health status.

The primary role of Uridine, 5-(2-amino-2-oxoethyl)- is as a modified nucleoside at the wobble position (position 34) of the anticodon in specific tRNA molecules. This modification is critical for the accurate decoding of genetic information during translation. The Elongator complex, a highly conserved protein assembly, is essential for the formation of the 5-carbamoylmethyl group on the uridine base. nih.govtandfonline.com

Studies have documented the presence of this compound in a wide array of organisms, highlighting its evolutionary significance. These include:

Eukaryotes: Humans (Homo sapiens), mice (Mus musculus), the nematode worm Caenorhabditis elegans, the plant Arabidopsis thaliana, and various yeast species such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. tandfonline.commdpi.com

Bacteria and Archaea: The ubiquitous nature of this modification extends to prokaryotic life as well. researchgate.net

In humans, Uridine, 5-(2-amino-2-oxoethyl)- has been directly isolated from normal human urine. researchgate.net This finding indicates that the compound is not only a component of cellular RNA but is also released into biofluids as a metabolic byproduct. Its levels have also been found to be altered in certain pathological conditions. For instance, it was detected in the urine of a patient with chronic myelogenous leukemia and another with lung carcinoma. researchgate.net Furthermore, a study on non-small cell lung cancer clinical specimens revealed significant differences in the levels of this nucleoside between cancerous and noncancerous tissues, suggesting its potential as a biomarker. nih.govresearchgate.net

Detailed analyses in mice have further elucidated the tissue-specific distribution of Uridine, 5-(2-amino-2-oxoethyl)-. A highly sensitive method utilizing ultrahigh performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) successfully detected this modified nucleoside in various mouse tissues. nih.gov This underscores that the expression and metabolism of this compound can vary between different organs and cell types within a single organism. The table below summarizes the documented occurrence of Uridine, 5-(2-amino-2-oxoethyl)- across different organisms and biological samples.

| Organism/Sample Type | Tissue/Biofluid | Form of Detection | Reference(s) |

| Human | Urine (normal) | Free nucleoside | researchgate.net |

| Urine (pathological) | Free nucleoside | researchgate.net | |

| Non-small cell lung cancer tissue | Modified nucleoside in RNA | nih.govresearchgate.net | |

| Fibroblasts (Familial Dysautonomia) | Reduced levels in tRNA | mdpi.com | |

| Mouse | Various tissues | Modified nucleoside in RNA | nih.gov |

| Yeast (Saccharomyces cerevisiae) | tRNA | Modified nucleoside | tandfonline.comnih.gov |

| Wheat (Triticum) | tRNA | Modified nucleoside | nih.gov |

| Nematode (Caenorhabditis elegans) | tRNA | Inferred from Elongator function | tandfonline.com |

| Plant (Arabidopsis thaliana) | tRNA | Inferred from Elongator function | tandfonline.com |

It is important to note that while the presence of Uridine, 5-(2-amino-2-oxoethyl)- is well-established, comprehensive quantitative data on its concentration across a wide range of tissues and organisms remains an active area of research. The development of more sensitive analytical techniques continues to enhance our understanding of the distribution and biological significance of this important modified nucleoside. nih.gov

Biosynthesis and Metabolic Pathways of Uridine, 5 2 Amino 2 Oxoethyl

De Novo Pyrimidine (B1678525) Biosynthesis Pathways Leading to Uridine (B1682114) Precursors

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine nih.govgenesilico.pl. This energy-intensive process is crucial for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly dividing cells nih.govgenesilico.pl. The pathway culminates in the production of Uridine Monophosphate (UMP), the direct precursor for other uridine nucleotides.

The synthesis of UMP involves a series of six enzymatic reactions, starting from basic compounds and progressively building the pyrimidine ring plos.orgresearchgate.net. In eukaryotes, the first three enzymatic activities are housed in a single multifunctional protein called CAD, while the last two are catalyzed by another bifunctional enzyme, UMP synthase nih.gov.

The key enzymatic steps are outlined below:

| Step | Enzyme | Substrates | Product | Description |

| 1 | Carbamoyl Phosphate Synthetase II (CPS II) | Glutamine, 2 ATP, HCO₃⁻ | Carbamoyl Phosphate | This is the committed and rate-limiting step in animals. It is allosterically activated by ATP and PRPP and inhibited by the end-product UTP genesilico.plnih.gov. |

| 2 | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, Aspartate | Carbamoyl Aspartate | This step, which adds the aspartate molecule, is the primary regulatory point in bacteria nih.govnih.gov. |

| 3 | Dihydroorotase | Carbamoyl Aspartate | Dihydroorotate | This enzyme catalyzes the cyclization of carbamoyl aspartate to form the pyrimidine ring researchgate.netnih.gov. |

| 4 | Dihydroorotate Dehydrogenase | Dihydroorotate, NAD⁺ | Orotate | This oxidation reaction occurs in the mitochondria, unlike the other steps which are cytosolic researchgate.netnih.gov. |

| 5 | Orotate Phosphoribosyltransferase (OPRTase) | Orotate, PRPP | Orotidine 5'-Monophosphate (OMP) | The activated ribose-phosphate moiety (PRPP) is attached to the completed pyrimidine ring nih.gov. |

| 6 | OMP Decarboxylase (ODCase) | Orotidine 5'-Monophosphate (OMP) | Uridine 5'-Monophosphate (UMP) | The final step is a decarboxylation reaction that yields the first key pyrimidine nucleotide, UMP nih.govbioglyco.com. |

This table summarizes the enzymatic reactions involved in the de novo synthesis of UMP.

Once UMP is synthesized, it serves as the substrate for sequential phosphorylation reactions to produce the higher-energy forms, UDP and UTP, which are required for RNA synthesis and other metabolic processes nih.govnih.gov. These conversions are catalyzed by specific kinases.

UMP to UDP: Uridine Monophosphate Kinase (UMP kinase) catalyzes the phosphorylation of UMP to UDP, utilizing ATP as the phosphate donor nih.govnih.govgenesilico.pl.

UDP to UTP: Uridine Diphosphate (B83284) is then converted to Uridine Triphosphate by the action of Nucleoside Diphosphate Kinase (NDPK), a ubiquitous enzyme that can use various nucleoside triphosphates (like ATP) as a phosphate source nih.govnih.govmdpi.com.

UTP is the direct precursor incorporated into RNA and can also be converted to Cytidine Triphosphate (CTP) by CTP synthase nih.gov.

Pyrimidine Salvage Pathways and Uridine Metabolism

In addition to de novo synthesis, cells can recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA through salvage pathways genesilico.pl. This route is less energy-intensive and is the primary source of pyrimidines in non-proliferating cells nih.gov.

The key enzymes in the uridine salvage pathway include:

Uridine Phosphorylase: This enzyme converts the free base uracil (B121893) into the nucleoside uridine by adding a ribose-1-phosphate (B8699412) nih.gov.

Uridine-Cytidine Kinase (UCK): This kinase phosphorylates uridine to generate UMP, which can then re-enter the main nucleotide pool for conversion to UDP and UTP nih.gov.

These salvage pathways provide an efficient alternative to de novo synthesis, allowing cells to maintain their nucleotide pools while conserving energy nih.gov.

Enzymatic Modification of Uridine and its Derivatives to Uridine, 5-(2-amino-2-oxoethyl)-

Uridine, 5-(2-amino-2-oxoethyl)- (ncm5U) is a modified nucleoside found at the wobble position (position 34) of the anticodon loop in certain tRNAs nih.govnih.gov. Its formation occurs post-transcriptionally, meaning the standard uridine is first incorporated into the tRNA chain and then chemically altered by a series of specialized enzymes nih.gov. The biosynthesis is complex and involves multiple steps and enzyme complexes.

The biosynthetic pathway for the ncm5 side chain on uridine is not fully elucidated, but several key protein complexes have been identified as essential.

Elongator Complex: This multi-subunit complex, consisting of proteins Elp1 through Elp6, is required for the initial modification step plos.org. It is believed to catalyze the formation of a 5-carboxymethyluridine (cm5U) intermediate on the tRNA substrate plos.orgnih.gov. Deletion of any of the ELP genes in yeast results in the complete loss of ncm5U and related modifications plos.org.

Uncharacterized Amidating Enzyme: Following the formation of the cm5U intermediate by the Elongator complex, a subsequent enzymatic step is required to convert the carboxyl group into the final carboxamide group of ncm5U nih.gov. The specific enzyme responsible for this amidation step in yeast has not yet been identified nih.govnih.gov.

Research also points to a related pathway involving another enzyme complex, Trm9/Trm112, which competes for the same cm5U intermediate.

Trm9/Trm112 Complex: This complex acts as a methyltransferase, converting cm5U to 5-methoxycarbonylmethyluridine (mcm5U) nih.govnih.gov. In mutant cells lacking the Trm9 protein, the mcm5U modification is absent, and an accumulation of ncm5U is observed. This suggests that when the methylation pathway is blocked, the cm5U intermediate is shunted towards the amidation pathway, leading to the formation of ncm5U plos.orgnih.gov.

The formation of ncm5U and the related mcm5U modification showcases the activity of complex enzymatic machinery. While the mechanism of the final amidation step to produce ncm5U is unknown, the closely related methylation step provides insight into the modification process at the C5 position of uridine.

The Trm9/Trm112 complex functions as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase nih.gov. The catalytic mechanism involves:

Binding of the tRNA substrate containing the cm5U modification.

Binding of the methyl donor, SAM.

The Trm9 enzyme catalyzes the transfer of the methyl group from SAM to the carboxyl group of the cm5U side chain, forming a methyl ester.

This reaction yields the final product, mcm5U, and S-adenosyl-L-homocysteine (SAH).

The presence of Trm112 is crucial as it enhances the methyltransferase activity of Trm9 nih.govnih.gov. The accumulation of ncm5U when this pathway is disrupted underscores the existence of an alternative enzymatic activity that amidates the cm5U precursor, although the enzyme and its specific catalytic mechanism remain to be discovered plos.orgnih.gov.

Substrate Specificity and Recognition in Uridine Modification

The precision of tRNA modification is paramount for maintaining the fidelity of translation. The enzymes involved in the biosynthesis of 5-substituted uridines, such as Uridine, 5-(2-amino-2-oxoethyl)-, exhibit a high degree of substrate specificity and employ sophisticated recognition mechanisms to ensure that only the correct uridine residue in the appropriate tRNA is modified.

Enzyme Complex and Substrate Requirements:

The modification is primarily carried out by the heterodimeric MnmE-MnmG complex. biorxiv.org The substrate requirements for this enzymatic reaction are highly specific and include:

tRNA: The primary substrate is a specific tRNA molecule. The enzymes recognize structural features of the tRNA, particularly the anticodon stem-loop, to identify the target uridine at the wobble position (U34).

Glycine (B1666218): This amino acid serves as the donor of the carboxymethylamino moiety that is attached to the uridine. nih.gov

Methylene-tetrahydrofolate (CH₂-THF): This cofactor provides the one-carbon unit that links the glycine-derived group to the C5 position of the uridine. nih.gov

GTP, FAD, and NADH: These molecules are essential cofactors for the enzymatic activity of the MnmE-MnmG complex, providing the necessary energy and reducing equivalents for the reaction to proceed. biorxiv.orgacs.org

Recognition Mechanism:

The MnmE-MnmG complex recognizes its tRNA substrate through a combination of sequence and structural features. The anticodon loop of the tRNA is a key determinant for recognition. The enzyme complex makes specific contacts with the bases in this loop, ensuring that only uridines at the wobble position of a specific set of tRNAs are modified.

The following table summarizes the key components and their roles in substrate recognition and catalysis:

| Component | Role |

| MnmE | A GTPase that binds CH₂-THF and is involved in large conformational changes upon complex formation with MnmG. biorxiv.org |

| MnmG | A FAD-dependent enzyme that binds NADH and is crucial for the transfer of the methylene (B1212753) group. acs.org |

| tRNA Anticodon Loop | The primary recognition site for the MnmE-MnmG complex. |

| Wobble Uridine (U34) | The specific nucleotide that undergoes modification. |

Research has shown that the MnmE-MnmG complex can undergo significant conformational changes upon binding to its substrates, which is believed to be a key aspect of the catalytic mechanism. biorxiv.org These structural rearrangements properly position the tRNA and cofactors within the active site for the chemical transformation to occur. The specificity for glycine as a substrate is also a critical feature of this pathway, ensuring the correct side chain is added to the uridine base. biorxiv.orgnih.gov

Molecular and Cellular Functions of Uridine, 5 2 Amino 2 Oxoethyl

Role in Nucleic Acid Structure and Stability

Uridine (B1682114), 5-(2-amino-2-oxoethyl)-, a modified nucleoside, plays a significant role in the structure and stability of nucleic acids, particularly transfer RNA (tRNA). Its presence, often at the wobble position of the anticodon, can influence the local conformation and interactions within the RNA molecule.

The modification of uridine at the C5 position can impact the thermal stability of RNA duplexes. While specific studies on the 5-(2-amino-2-oxoethyl) group are limited, research on related 5-substituted uridines provides valuable insights. For instance, 5-halogenated and 5-alkylated substituents on uridine affect the thermal stability of RNA duplexes differently. researchgate.net The introduction of a substituent at the 5-position can alter the stacking interactions between adjacent bases and the hydrogen bonding patterns within a duplex. Generally, modifications that enhance stacking interactions or form additional hydrogen bonds contribute to increased thermal stability. researchgate.net The placement of such modified bases, whether internal or at the terminus of a duplex, also dictates their stabilizing or destabilizing effect. researchgate.net

The presence of modified nucleosides in RNA, including derivatives of uridine, can confer resistance to enzymatic degradation. This is a critical factor for the longevity and proper function of RNA molecules like tRNA within the cell. Modifications can sterically hinder the access of ribonucleases to the phosphodiester backbone, thereby protecting the RNA from cleavage. For example, antisense oligonucleotides containing 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine have demonstrated robust nuclease stability. nih.gov This increased stability is crucial for therapeutic applications of modified oligonucleotides.

Participation in RNA Synthesis and Processing

Uridine, 5-(2-amino-2-oxoethyl)- is found as a post-transcriptional modification in certain tRNA molecules. nih.gov Its biosynthesis is part of the complex tRNA modification pathway. In Gram-negative bacteria like Escherichia coli, a related compound, 5-carboxymethoxyuridine (cmo5U), is synthesized from 5-hydroxyuridine (B57132) (ho5U) by the enzyme CmoB. oup.com This cmo5U can then be further modified. oup.com The presence of these modifications, particularly at the wobble position (position 34) of the anticodon, is crucial for accurate and efficient protein synthesis. researchgate.netnih.govnih.gov These modifications expand the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. nih.govgenesilico.pl For example, cmo5U at the wobble position enables base pairing with A, G, and U in the third position of the codon. nih.govgenesilico.pl

The synthesis of these modified uridines is a multi-step enzymatic process. In E. coli, the biosynthesis of cmo5U involves the enzymes CmoA and CmoB. oup.comnih.gov CmoA is involved in producing a unique metabolite, carboxy-S-adenosyl-L-methionine (cxSAM), which then serves as the carboxymethyl donor for CmoB to convert ho5U to cmo5U. oup.com In some tRNAs, cmo5U is further methylated to 5-methoxycarbonylmethoxyuridine (mcmo5U) by the enzyme CmoM. oup.comresearchgate.net

Mechanism of Action in Cellular Processes

As a nucleoside analog, Uridine, 5-(2-amino-2-oxoethyl)- and its related compounds can influence various cellular processes by interacting with the machinery of nucleic acid synthesis and cell cycle regulation.

Purine (B94841) and pyrimidine (B1678525) nucleoside analogs are known for their ability to interfere with DNA and RNA synthesis, a property that is often exploited for therapeutic purposes. nordicbiosite.commedchemexpress.commedchemexpress.com These analogs can be phosphorylated within the cell to their triphosphate forms and then compete with the natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by polymerases. Once incorporated, they can terminate chain elongation or lead to a dysfunctional nucleic acid. Some nucleoside analogs act as inhibitors of enzymes involved in the nucleotide synthesis pathways. nih.gov For instance, 5-fluorodeoxyuridine inhibits thymidylate synthetase, and methotrexate, a folic acid analog, inhibits the synthesis of both purines and pyrimidines. nih.gov While the direct inhibitory effects of Uridine, 5-(2-amino-2-oxoethyl)- on specific polymerases or synthesis pathways are not extensively detailed, its structural similarity to endogenous uridine suggests a potential for such interactions. biosynth.combiosynth.com

By interfering with nucleic acid synthesis, nucleoside analogs can effectively halt cell proliferation. This is the basis for the antitumor activity of many of these compounds. nordicbiosite.commedchemexpress.commedchemexpress.com The inhibition of DNA replication prevents cells from completing the S-phase of the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis. nordicbiosite.commedchemexpress.com Uridine itself plays a role in cellular metabolism and can fuel proliferation in certain cancer cells. nih.gov The introduction of modified uridines can disrupt these metabolic pathways. For example, some uridine derivatives have been shown to inhibit cell growth in cancer cell lines. pensoft.net The presence of Uridine, 5-(2-amino-2-oxoethyl)- in the urine of a patient with chronic myelogenous leukemia suggests a potential link to cellular proliferation disorders, although the nature of this link requires further investigation. nih.gov

Modulation of Apoptosis Pathways

While direct studies on the specific role of Uridine, 5-(2-amino-2-oxoethyl)- in the modulation of apoptosis are limited, the broader class of purine nucleoside analogs are known to have activity in this area. medchemexpress.commedchemexpress.com These compounds are recognized for their ability to influence programmed cell death pathways. For instance, some purine nucleoside analogs can trigger apoptosis, a critical process for eliminating damaged or cancerous cells. medchemexpress.commedchemexpress.com

Conversely, the parent compound, uridine, has demonstrated a protective role against apoptosis induced by certain chemotherapeutic agents. For example, administration of uridine has been shown to inhibit apoptosis in the intestinal crypt epithelia of mice treated with 5-fluorouracil (B62378) (5-FU). nih.gov This protective effect is linked to the inhibition of 5-FU incorporation into RNA. nih.gov Furthermore, a synthetic derivative of uridine, Rp-5-OMe-UDPαB, has been found to protect glial cells from death-receptor mediated apoptosis. nih.gov

These findings suggest that while some nucleoside analogs can promote apoptosis, others, including uridine and its derivatives, can have anti-apoptotic effects. The precise impact of the 5-(2-amino-2-oxoethyl)- modification on uridine's role in apoptosis signaling pathways remains an area for further investigation.

Role in Protein Modification and Function (e.g., O-GlcNAcylation)

Direct evidence linking Uridine, 5-(2-amino-2-oxoethyl)- to protein modification and function, such as O-GlcNAcylation, is not extensively documented in current literature. However, the precursor molecule, uridine, plays a crucial indirect role in this post-translational modification.

O-GlcNAcylation is a dynamic process where O-linked β-N-acetylglucosamine (O-GlcNAc) is added to serine and threonine residues of nuclear and cytoplasmic proteins. nih.gov This modification is critical for regulating a wide array of cellular processes, including signal transduction, transcription, and protein stability. nih.gov The donor substrate for this reaction is uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), which is the end product of the hexosamine biosynthetic pathway (HBP). nih.gov

The HBP integrates nutrients like glucose, amino acids, fatty acids, and nucleotides. Uridine contributes to the synthesis of UDP-GlcNAc, and studies have shown that uridine supplementation can lead to an increase in protein O-GlcNAcylation. nih.gov This suggests that cellular levels of uridine can influence the extent of O-GlcNAcylation, thereby affecting the function of numerous proteins. Given that Uridine, 5-(2-amino-2-oxoethyl)- is a modified form of uridine, it is plausible that it could also influence O-GlcNAcylation, though the specific nature and extent of this influence are yet to be determined.

Contributions to Cellular Stress Responses (e.g., DNA Damage Response)

The specific contributions of Uridine, 5-(2-amino-2-oxoethyl)- to cellular stress responses, including the DNA damage response, are not well-defined. However, research on its parent compound, uridine, provides insights into potential roles.

A disruption in the normal balance of uridine in the body, known as a homeostatic disorder, has been shown to cause DNA damage. nih.gov This damage occurs through the increased incorporation of uracil (B121893) into DNA, which then activates the p53-mediated DNA damage response pathway. nih.gov This response involves the phosphorylation of key proteins such as ATM, CHK2, and H2AX. nih.gov

Conversely, uridine has also been shown to have protective effects against cellular stress. For example, uridine treatment can alleviate endoplasmic reticulum (ER) stress, a condition that can lead to cell death if unresolved. nih.gov In a model of status epilepticus, uridine treatment reduced the levels of key ER stress markers, including GRP78, IRE1α, and CHOP. nih.gov This effect may be linked to uridine's ability to regulate inflammation and oxidative stress. nih.gov

These findings indicate that while an imbalance of uridine can be a source of cellular stress, supplemental uridine may also play a role in mitigating certain stress responses. The specific impact of the 5-(2-amino-2-oxoethyl)- modification on these activities is an area that requires further scientific exploration.

Broader Contributions to Metabolic Homeostasis

Uridine and its derivatives are integral to numerous metabolic processes. nih.gov The body tightly regulates uridine levels, which are influenced by factors such as the enzyme uridine phosphorylase (UPase), diet, and cellular energy status. nih.gov

The metabolic influence of uridine extends to:

Glucose Homeostasis: Uridine is involved in glycogen (B147801) synthesis through the formation of UDP-glucose. nih.gov

Lipid Metabolism: Intermediates in uridine metabolism can affect lipid accumulation. nih.gov

Amino Acid Metabolism: Uridine can influence the metabolism of certain amino acids, such as methionine. frontiersin.org

Recent research has highlighted that in certain cellular stress conditions, such as glucose deprivation, some cells can utilize uridine as an alternative energy source. nih.gov The enzyme Uridine Phosphorylase 1 (UPP1) breaks down uridine into ribose-1-phosphate (B8699412) and uracil, allowing the ribose portion to enter central carbon metabolism. nih.gov

The presence of Uridine, 5-(2-amino-2-oxoethyl)- as a metabolic product suggests it is part of the complex network of nucleotide metabolism. Its precise contributions to the broader landscape of metabolic homeostasis are a subject for ongoing research.

Advanced Synthetic Methodologies for Uridine, 5 2 Amino 2 Oxoethyl and Its Analogs

Chemical Synthesis Approaches for Uridine (B1682114), 5-(2-amino-2-oxoethyl)- and Derivatives

The chemical synthesis of C5-substituted pyrimidine (B1678525) nucleosides like Uridine, 5-(2-amino-2-oxoethyl)- is a significant area of research due to their potential as biological probes and pharmaceuticals. rsc.orgresearchgate.net

A common strategy for creating derivatives of Uridine, 5-(2-amino-2-oxoethyl)- involves the transformation of 5-trifluoromethyluridine. This method allows for the direct incorporation of various carbon-based substituents at the C5 position, including amides. researchgate.net Another approach involves the treatment of 5-hydroxyuracil (B1221707) derivatives with stable Wittig reagents to produce 5-alkyluracil derivatives, such as 5-carbamoylmethyluridine. rsc.org Additionally, 5-substituted uridine analogs can be synthesized through a Suzuki-Miyaura coupling reaction with C-5 brominated uridine derivatives. nih.gov

For instance, 2′,3′-O-Isopropylideneuridine can be converted in a multi-step process, involving the formation of a Mannich base, to yield 5-carboxymethylaminomethyluridine. rsc.org

Strategies for Scale-Up Production

The increasing demand for oligonucleotides for therapeutic applications has driven the need for scalable synthesis methods. cellculturedish.com While the solid-supported phosphoramidite (B1245037) method is standard for oligonucleotide synthesis, scaling up production from laboratory to industrial levels presents significant challenges. cellculturedish.com

Key considerations for scale-up include:

Process Parameter Optimization: A thorough assessment of critical process parameters is necessary when transitioning to larger-scale platforms. cellculturedish.com

Column and Solid Support: When using solid supports like Controlled Pore Glass (CPG), factors such as column diameter and bed height must be carefully adjusted for larger scales. cellculturedish.com

Automation and Software: Utilizing advanced synthesizers and intuitive software can simplify method development and process optimization during scale-up. cellculturedish.com

Enzymatic synthesis in continuous enzyme membrane reactors (EMRs) also presents a viable option for large-scale production of modified nucleosides. This method can lead to increased volumetric yields and is more environmentally friendly. mdpi.com

Stereoselective Synthesis Considerations

Stereoselectivity is a critical aspect of nucleoside synthesis, as the stereochemistry of the molecule can significantly impact its biological activity. A key strategy for achieving stereoselective synthesis of 5'-substituted-uridine derivatives involves the diastereoselective epoxidation of a uridine-derived alkene. This process, which can be performed at a multigram scale, creates a unique epoxide that allows for the regioselective nucleophilic opening and introduction of various substituents at the C-5' position. The configuration of the newly formed asymmetric center can be confirmed using X-ray diffraction analysis. researchgate.netnih.gov

Phosphoramidite Synthesis for Oligonucleotide Incorporation

Nucleoside phosphoramidites are essential building blocks for the synthesis of oligonucleotides. wikipedia.org These derivatives of natural or synthetic nucleosides allow for the sequential addition of bases to a growing oligonucleotide chain with high efficiency. twistbioscience.com

To be incorporated into an oligonucleotide, a modified nucleoside like Uridine, 5-(2-amino-2-oxoethyl)- must be converted into its corresponding phosphoramidite. This involves protecting reactive hydroxyl and amino groups to prevent unwanted side reactions during synthesis. wikipedia.org The resulting phosphoramidite can then be used in automated solid-phase synthesis to incorporate the modified nucleoside at specific positions within an oligonucleotide sequence. nih.gov The coupling efficiency of these modified phosphoramidites is a critical factor for the successful synthesis of long oligonucleotides. nih.gov

Enzymatic Synthesis of Uridine, 5-(2-amino-2-oxoethyl)- and Related Uridine Conjugates

Enzymatic synthesis offers a powerful alternative to chemical methods for producing nucleoside analogs, often providing high specificity and avoiding the need for extensive protection and deprotection steps. mdpi.comnih.gov

Utilization of Nucleoside Phosphorylases and Other Enzymes

Nucleoside phosphorylases (NPs) are key enzymes in the synthesis of modified nucleosides. mdpi.com They catalyze the reversible phosphorolysis of nucleosides, enabling the production of various analogs through transglycosylation reactions. mdpi.commdpi.com This process involves the transfer of a glycosyl moiety from a donor nucleoside to an acceptor nucleobase. mdpi.com

For example, uridine phosphorylase (UPase) can be used to synthesize uridine analogs. ebi.ac.uk Co-expression of purine (B94841) nucleoside phosphorylase (PNPase) and pyrimidine nucleoside phosphorylase (PyNPase) in Escherichia coli has been shown to be an effective method for the biosynthesis of various nucleosides. nih.gov

Substrate Specificity in Enzymatic Reactions

Enzyme specificity is the ability of an enzyme to select a particular substrate from a group of similar compounds. byjus.com The substrate must fit into the active site of the enzyme for catalysis to occur. byjus.comyoutube.com

Analytical and Characterization Methodologies for Uridine, 5 2 Amino 2 Oxoethyl Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a fundamental tool for separating and purifying Uridine (B1682114), 5-(2-amino-2-oxoethyl)- from complex mixtures and for assessing its level of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Uridine, 5-(2-amino-2-oxoethyl)-. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments. In research, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of modified nucleosides like Uridine, 5-(2-amino-2-oxoethyl)-, a typical HPLC setup might involve a C18 column and a gradient elution system. This involves changing the composition of the mobile phase over time, often a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). This gradient allows for the efficient separation of the target compound from structurally similar impurities or other components in a sample. The retention time, the time it takes for the compound to travel through the column to the detector, is a key characteristic used for its identification under specific chromatographic conditions.

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of Uridine, 5-(2-amino-2-oxoethyl)-. It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful two-dimensional analysis.

For identification, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. In this technique, the parent ion of Uridine, 5-(2-amino-2-oxoethyl)- is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is unique to the molecule's structure and can be used to confirm its identity. For instance, characteristic losses of the ribose sugar or parts of the base can be observed.

Quantitative analysis is often achieved using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Uridine, 5-(2-amino-2-oxoethyl)- are monitored, providing high sensitivity and selectivity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for elucidating the detailed three-dimensional structure of Uridine, 5-(2-amino-2-oxoethyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise atomic-level structure of Uridine, 5-(2-amino-2-oxoethyl)- in solution. It relies on the magnetic properties of atomic nuclei.

Proton (¹H) NMR provides information about the number and environment of hydrogen atoms in the molecule. The chemical shift of each proton signal gives clues about its electronic environment, and the coupling patterns between adjacent protons help to establish connectivity within the molecule. For Uridine, 5-(2-amino-2-oxoethyl)-, distinct signals would be expected for the protons on the uracil (B121893) base, the ribose sugar, and the 2-amino-2-oxoethyl side chain.

Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding network and the final three-dimensional structure. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for unambiguous assignment of all signals and confirmation of the compound's structure.

Advanced Biophysical Techniques for Studying Molecular Interactions

Understanding how Uridine, 5-(2-amino-2-oxoethyl)- interacts with biological macromolecules like proteins and nucleic acids is crucial to understanding its function. Advanced biophysical techniques are employed for this purpose. While specific studies on Uridine, 5-(2-amino-2-oxoethyl)- may be limited in publicly available literature, the following techniques are standard for studying nucleoside-protein interactions.

Theoretical Frameworks and Computational Modeling in Uridine, 5 2 Amino 2 Oxoethyl Research

Computational chemistry and molecular modeling have become indispensable tools in the study of modified nucleosides, offering insights that complement experimental research. For Uridine (B1682114), 5-(2-amino-2-oxoethyl)-, also known as 5-carbamoylmethyluridine, these theoretical frameworks provide a powerful lens through which to examine its interactions, properties, and the relationship between its structure and biological function. By simulating molecular behavior at an atomic level, researchers can predict and rationalize the compound's effects within biological systems, guiding further experimental investigation and drug design efforts.

Emerging Research Applications and Biotechnological Potential

Application in Oligonucleotide Therapeutics Research

The field of oligonucleotide therapeutics, which utilizes short nucleic acid polymers to modulate gene expression, represents a significant area of application for Uridine (B1682114), 5-(2-amino-2-oxoethyl)- and its derivatives. These modified nucleosides can be incorporated into synthetic oligonucleotides to enhance their therapeutic properties.

Development of Modified Oligonucleotides for Antisense Mechanisms

Antisense oligonucleotides (ASOs) are a class of therapeutic molecules that can bind to specific messenger RNA (mRNA) sequences, leading to the inhibition of disease-causing proteins. The incorporation of modified nucleosides is crucial for the efficacy of ASOs. Modifications can improve the binding affinity of the ASO to its target RNA, increase its stability against degradation by cellular enzymes (nucleases), and facilitate its uptake into cells.

Derivatives of Uridine, 5-(2-amino-2-oxoethyl)-, such as 5-(2-Amino-2-oxoethyl)-2-thiouridine, are utilized as phosphoramidites in the synthesis of such modified oligonucleotides. biosynth.com The 2-thiouridine (B16713) modification, in particular, has been noted for its ability to influence the accuracy of codon recognition during translation. Furthermore, research into other uridine derivatives, like 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU), has demonstrated that specific modifications can enhance thermal stability and nuclease resistance in ASOs. nih.govrsc.orgnih.gov These modified ASOs have been shown to efficiently activate RNase H-mediated degradation of the target RNA, a key mechanism for antisense activity. nih.govrsc.orgnih.gov The strategic placement of such modified uridines within the "wing" regions of "gapmer" ASOs—which consist of a central DNA-like region flanked by modified nucleotides—is a promising strategy to improve their therapeutic profile. nih.gov

Utility in Studying Nucleic Acid Structure and Dynamics

The introduction of modified nucleosides like Uridine, 5-(2-amino-2-oxoethyl)- into nucleic acid strands provides a powerful method for probing their structure and dynamics. The specific chemical groups on the modified base can alter local conformation, hydrogen bonding patterns, and stacking interactions within the nucleic acid duplex.

Potential as a Research Probe in Biochemical Pathways

Uridine, 5-(2-amino-2-oxoethyl)- and its analogs can serve as valuable research probes for elucidating complex biochemical pathways. As a purine (B94841) nucleoside analogue, it has been associated with pathways involved in DNA synthesis and apoptosis. medchemexpress.comnordicbiosite.com By tracing the metabolic fate of these labeled nucleosides or observing their effects on specific enzymatic activities, scientists can map out and understand the intricate networks of reactions that govern cellular processes.

For example, the incorporation of modified nucleosides into RNA can help in studying the mechanisms of translation and the role of post-transcriptional modifications in tRNA, which are crucial for the fidelity of protein synthesis. The ability of these compounds to act as inhibitors or substrates for enzymes involved in nucleic acid metabolism makes them useful tools for dissecting these pathways.

Biotechnological Applications of Uridine, 5-(2-amino-2-oxoethyl)- Derivatives

The unique properties of Uridine, 5-(2-amino-2-oxoethyl)- derivatives lend themselves to a range of biotechnological applications. Their use in the synthesis of modified oligonucleotides is a prime example, with potential applications in diagnostics, gene silencing technologies, and the development of novel therapeutic agents.

Conclusion and Future Perspectives in Uridine, 5 2 Amino 2 Oxoethyl Research

Summary of Key Academic and Research Findings

Research into Uridine (B1682114), 5-(2-amino-2-oxoethyl)- and its related structures has yielded several key insights. As a modified nucleoside, it serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic value.

One area of focus has been its role as a purine (B94841) nucleoside analogue. These analogues are known for their broad antitumor activity, particularly against indolent lymphoid malignancies. nordicbiosite.com The mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. nordicbiosite.com A related compound, 5-(2-Amino-2-oxoethyl)-2-thiouridine, has demonstrated anti-tumor activity in in vitro studies, highlighting the potential of this class of molecules in cancer therapy. This particular derivative is a modified deoxyribonucleoside used in the synthesis of oligonucleotides and is thought to inhibit viral DNA and RNA synthesis. biosynth.com

The synthesis of various uridine derivatives has been a significant area of investigation. For instance, novel hybrid structures of 5'-deoxyuridine (B26244) and glycine (B1666218) have been synthesized as simplified analogues of muraymycin nucleoside antibiotics, which are valuable for structure-activity relationship (SAR) studies. nih.gov The synthesis of 5'-amino-2',5'-dideoxy analogues of several nucleosides, including uridine, has also been explored, demonstrating their utility in genomic and pharmaceutical applications. nih.gov

Furthermore, the broader family of uridine and its nucleotides has been shown to modulate a wide range of biological systems, with potential therapeutic applications in respiratory, circulatory, reproductive, and nervous system disorders, as well as in the treatment of cancer and HIV infection. nih.gov Uridine itself plays a critical role in cellular function and energy metabolism, including glucose, lipid, and amino acid homeostasis. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Uridine, 5-(2-amino-2-oxoethyl)- | 29900-40-1 | C11H15N3O6S | 317.32 |

| 5-(2-Amino-2-oxoethyl)-2-thiouridine | 29900-40-1 | C11H15N3O6S | 317.32 |

| 2-Amino-uridine-5'-monophosphate | Not Available | C9H14N3O8P | 323.20 |

Unexplored Research Avenues and Hypotheses

Despite the progress made, several research avenues concerning Uridine, 5-(2-amino-2-oxoethyl)- remain largely unexplored. The catalytic activity of small, random peptides, which could have been present in early Earth conditions, is an area ripe for investigation. mdpi.com Specifically, the potential for simple dipeptides like seryl-histidine to act as primitive organocatalysts in prebiotic chemical reactions warrants further study. mdpi.com

The full therapeutic potential of Uridine, 5-(2-amino-2-oxoethyl)- and its derivatives is yet to be realized. While initial studies on related compounds show promise in cancer treatment, comprehensive in vivo studies are needed to validate these findings and to explore their efficacy against a broader range of cancers. nordicbiosite.com

Furthermore, the precise mechanisms by which this compound and its analogues modulate various biological pathways are not fully understood. Deeper investigation into their interactions with specific enzymes and receptors could uncover novel therapeutic targets. The role of uridine and its derivatives in neurological disorders is another promising but underexplored area. nih.govnih.gov

Hypothetically, the unique structure of Uridine, 5-(2-amino-2-oxoethyl)- could be leveraged for targeted drug delivery systems. Its ability to be incorporated into oligonucleotides suggests potential applications in antisense therapy and gene silencing technologies. biosynth.com

Challenges and Opportunities in Future Investigations

Future research into Uridine, 5-(2-amino-2-oxoethyl)- faces both challenges and opportunities. A significant challenge lies in the complexity of synthesizing specific uridine derivatives with high purity and yield. nih.gov Overcoming these synthetic hurdles will be crucial for producing sufficient quantities of the compound for extensive biological testing.

Another challenge is the need for more sophisticated in vitro and in vivo models to accurately assess the therapeutic effects and potential off-target effects of these compounds. The development of such models will be essential for translating preclinical findings into clinical applications.

Despite these challenges, the opportunities for future investigations are vast. The continued exploration of uridine derivatives could lead to the development of novel anticancer and antiviral agents with improved efficacy and reduced side effects. nordicbiosite.combiosynth.com The study of how these compounds influence metabolic pathways could open up new avenues for treating metabolic disorders. nih.gov

Moreover, the investigation of modified uridine analogues in the context of mRNA technology, such as in the development of more stable and less immunogenic mRNA vaccines and therapeutics, presents a significant opportunity. scienceopen.com The systematic synthesis and evaluation of various modified uridine derivatives can lead to the discovery of components that enhance the stability and selectivity of nucleic acid duplexes, which is crucial for various applications of modified oligonucleotides. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.